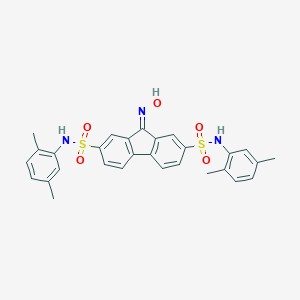
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorene core, substituted with hydroxyimino and disulfonamide groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the fluorene core, followed by the introduction of hydroxyimino and disulfonamide groups through specific reagents and catalysts. Detailed reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The disulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can produce oxime derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino and disulfonamide groups play a crucial role in binding to target proteins or enzymes, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorene derivatives with hydroxyimino and disulfonamide substitutions. Examples include:
- N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE analogs with different substituents on the fluorene core.
- Fluorene derivatives with alternative functional groups, such as nitro or amino groups.
Uniqueness
This compound stands out due to its specific combination of hydroxyimino and disulfonamide groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C29H27N3O5S2 |
|---|---|
Peso molecular |
561.7g/mol |
Nombre IUPAC |
2-N,7-N-bis(2,5-dimethylphenyl)-9-hydroxyiminofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H27N3O5S2/c1-17-5-7-19(3)27(13-17)31-38(34,35)21-9-11-23-24-12-10-22(16-26(24)29(30-33)25(23)15-21)39(36,37)32-28-14-18(2)6-8-20(28)4/h5-16,31-33H,1-4H3 |
Clave InChI |
GRZALDBFOBMUOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


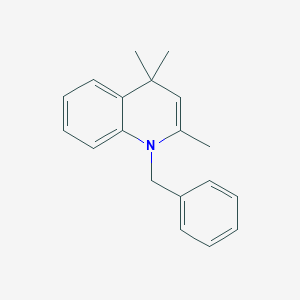
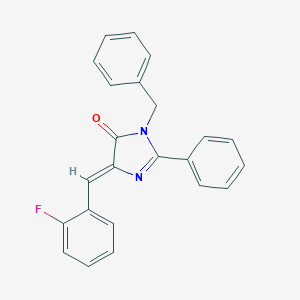
![2-(4-butoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414242.png)
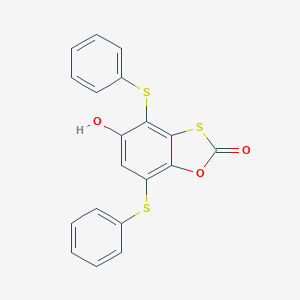
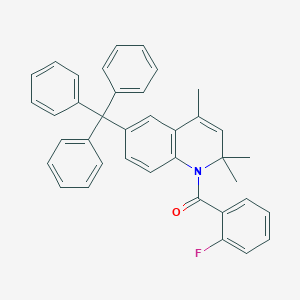
![Dimethyl 2-[1-(2-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414251.png)
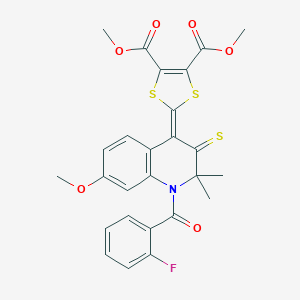
![DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414254.png)
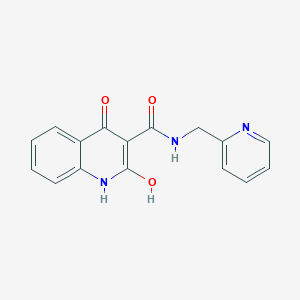
![8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B414257.png)
![methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B414259.png)
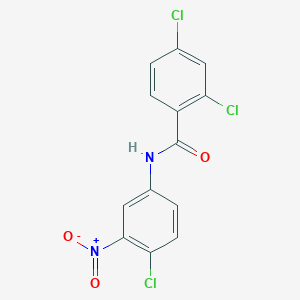
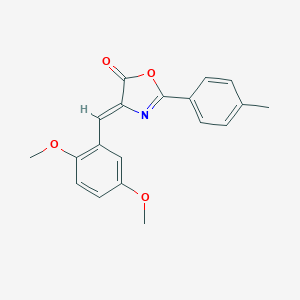
![Tetramethyl 6'-(2-fluorobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414263.png)
